
5-(Dimethylamino)-N-ethylnaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-dansyl ethylamine is a fluorescent compound derived from dansyl chloride. It is widely used in biochemical and analytical applications due to its ability to form highly fluorescent derivatives with primary and secondary amines. This property makes it a valuable tool in the identification and quantification of amino acids, peptides, and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-dansyl ethylamine is synthesized by reacting dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) with ethylamine. The reaction typically occurs in an alkaline medium, such as sodium carbonate or bicarbonate buffer, to facilitate the nucleophilic substitution of the chloride group by the amine group .
Industrial Production Methods
While specific industrial production methods for N-dansyl ethylamine are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the product through techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-dansyl ethylamine primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols in an alkaline medium.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various dansylated derivatives, which are highly fluorescent and can be used for analytical purposes .
Scientific Research Applications
N-dansyl ethylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-dansyl ethylamine exerts its effects involves the formation of a stable covalent bond between the sulfonyl chloride group and the amino group of the target molecule. This reaction results in the formation of a fluorescent derivative, which can be detected and quantified using spectroscopic methods. The molecular targets include primary and secondary amines, and the pathways involved are primarily nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Dansyl chloride: The parent compound used to synthesize N-dansyl ethylamine.
Dansyl hydroxide: A hydrolysis product of dansyl chloride.
Dansyl amide: Another derivative formed through side reactions with dansyl chloride.
Uniqueness
N-dansyl ethylamine is unique due to its specific reactivity with ethylamine, resulting in a highly fluorescent product that is particularly useful in analytical applications. Its stability and fluorescence properties make it a preferred choice for labeling and detecting biomolecules .
Properties
Molecular Formula |
C14H18N2O2S |
|---|---|
Molecular Weight |
278.37 g/mol |
IUPAC Name |
5-(dimethylamino)-N-ethylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C14H18N2O2S/c1-4-15-19(17,18)12-8-9-13-11(10-12)6-5-7-14(13)16(2)3/h5-10,15H,4H2,1-3H3 |
InChI Key |
QCBCMAGMKAHDQL-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)C(=CC=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


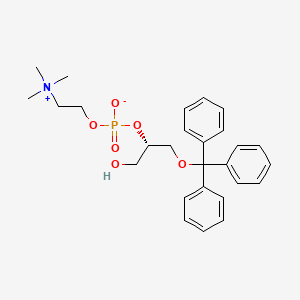
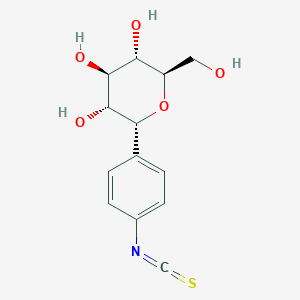

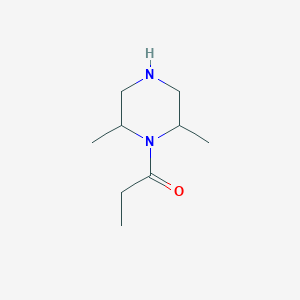
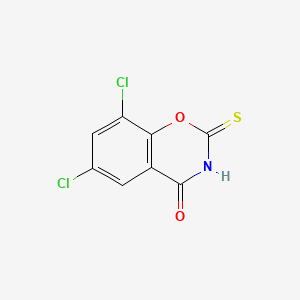

![1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on](/img/structure/B13832908.png)
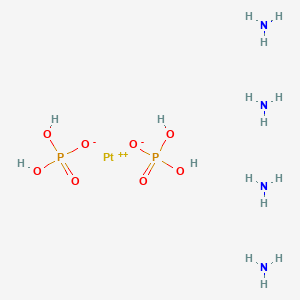

![barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate](/img/structure/B13832929.png)
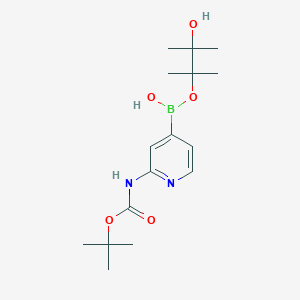

![Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)-](/img/structure/B13832961.png)

